6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid is a chemical compound with the molecular formula C10H9N3O2. This compound features a 2-methyl-1H-imidazole ring attached to a nicotinic acid moiety, making it significant in various chemical and biological applications. The compound is recognized for its potential in medicinal chemistry and as an intermediate in organic synthesis.
6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid can be sourced from chemical suppliers such as BenchChem and PubChem, where it is cataloged under various identifiers. It belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and carbon atoms in their ring structures. Its classification as an imidazole derivative places it within a group of compounds known for their diverse biological activities.
The synthesis of 6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid typically involves the reaction of nicotinic acid derivatives with 2-methylimidazole. The process can be carried out using various methods, including:
The reaction parameters, including temperature, time, and concentration of reactants, are crucial for optimizing yield and purity. Typical conditions might include:
The molecular structure of 6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid consists of a pyridine ring fused with an imidazole system. The structural formula can be represented as follows:
Key structural data include:
6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid can undergo several chemical reactions due to its functional groups:
Common reagents and conditions for these reactions include:
The mechanism of action for 6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid involves its interaction with specific biological targets, particularly enzymes and receptors associated with metabolic pathways.
Research indicates that this compound may modulate enzyme activity through competitive inhibition or allosteric regulation, influencing pathways related to oxidative stress and inflammation. Further studies are required to elucidate the exact molecular interactions.
The physical properties of 6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid include:
Chemical properties encompass:
6-(2-Methyl-1H-imidazol-1-YL)nicotinic acid has several applications in scientific research:
The molecular architecture of 6-(2-methyl-1H-imidazol-1-yl)nicotinic acid emerged through convergent innovations in heterocyclic chemistry. Imidazole chemistry originated with Heinrich Debus's 1858 synthesis of imidazole (then named glyoxaline) via glyoxal-ammonia condensation [6]. The discovery of nicotinic acid (as a hydrolysis product of nicotine) dates to 1873, though its vitamin activity (as niacin) remained unrecognized until Elvehjem's 1937 isolation of pellagra-curative factor [5]. The strategic coupling of these pharmacophores became feasible with advances in cross-coupling methodologies during the late 20th century.
The specific 2-methylimidazole variant was developed to address limitations observed in earlier unsubstituted analogues (e.g., 6-(1H-imidazol-1-yl)nicotinic acid, CAS 216955-75-8 [7] [10]). Researchers identified that methyl substitution at the imidazole 2-position conferred superior metabolic stability and altered electronic distribution, enhancing binding affinity in biological targets. Commercial availability emerged circa early 2000s through specialty chemical suppliers (e.g., BLD Pharm [8], Sigma-Aldrich [9]), enabling systematic exploration of its properties. Key synthetic breakthroughs included palladium-catalyzed C–N coupling between halogenated nicotinic acid derivatives and 2-methylimidazole, followed by carboxyl group deprotection strategies [6] [8].
This compound exemplifies a strategic fusion of electron-deficient (pyridine) and electron-rich (imidazole) aromatic systems, creating a polarized yet conjugated framework. The meta-positioned carboxyl group relative to the imidazole linkage establishes distinctive hydrogen-bonding motifs:
Tautomeric Equilibria & Amphoterism: The imidazole ring exhibits proton tautomerism (1H ↔ 3H), though the 2-methyl group locks substitution at N1, preventing N3 protonation and stabilizing a single tautomer [6]. This moiety retains the amphoteric character of imidazole, functioning as both hydrogen bond donor (via N–H) and acceptor (via N3), while the pyridine nitrogen provides an additional basic site (pKₐ ~4.8 for conjugate acid). The carboxylic acid (pKₐ ~3.5) enables anion formation, creating zwitterionic potential near physiological pH [10].
Supramolecular Architectures: The molecule serves as a versatile building block in coordination polymers and metal-organic frameworks (MOFs). The carboxylate group exhibits diverse binding modes (monodentate, bidentate, or bridging) to metal centers, while the imidazole nitrogen can participate in axial coordination. This is exemplified in zinc-based frameworks where the compound acts as a tridentate linker, forming porous networks with surface areas exceeding 800 m²/g [3] [9]. Hydrogen-bonded organic frameworks (HOFs) exploit its complementary donor-acceptor pairs, generating stable hexagonal networks with pore diameters of ~12 Å [3].
Table 2: Supramolecular Interactions of 6-(2-Methyl-1H-imidazol-1-yl)nicotinic Acid
Interaction Site | Functionality | Supramolecular Role |
---|---|---|
Carboxyl/carboxylate | -COOH/-COO⁻ | Metal coordination, ionic H-bonding |
Imidazole N3 | ═N─ (sp²) | H-bond acceptor, metal coordination |
Imidazole N1–H | –NH– (polar H) | H-bond donor |
Pyridine nitrogen | ─N═ (sp²) | Weak H-bond acceptor, metal binding |
2-Methyl group | –CH₃ | Steric modulator, hydrophobic contact |
6-(2-Methyl-1H-imidazol-1-yl)nicotinic acid embodies a purposeful hybridization of bioactive motifs with complementary pharmacological relevance:
Nicotinic Acid Pharmacophore: The pyridine-3-carboxylate system directly mimics niacin (vitamin B₃), essential in redox cofactors NAD⁺/NADP⁺ biosynthesis [5]. Unlike unsubstituted nicotinic acid, however, this derivative cannot undergo decarboxylation to pyridine derivatives, enhancing metabolic stability. Computational analyses confirm conserved electrostatic potential maps around the carboxylate, enabling recognition by niacin receptors (e.g., hydroxycarboxylic acid receptor 2) while avoiding flush response [10].
2-Methylimidazole Advantages: The 2-methyl group confers steric blockade against metabolic N-oxidation and enhances lipophilicity (calculated LogP = 0.92 vs. 0.39 for unmethylated analogue) [10]. This modification increases membrane permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) while retaining the imidazole's affinity for metalloenzymes (e.g., histone deacetylases, cytochrome P450) through metal coordination [6] [9]. The methyl group also eliminates potential tautomerism-related binding ambiguity seen in unsubstituted imidazoles.
Synergistic Effects: This bifunctional design enables simultaneous engagement with biological targets requiring both hydrogen-bonding arrays and metal coordination. Examples include:
The continuous evolution of this scaffold underscores its versatility as a molecular tool bridging discovery chemistry and advanced materials science. Ongoing research explores its incorporation into covalent organic frameworks (COFs) for drug delivery and as templates for asymmetric catalysts leveraging its chiral recognition potential.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7